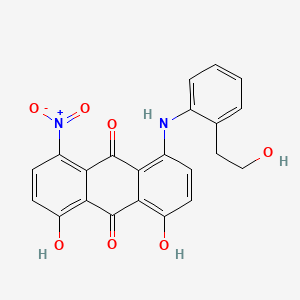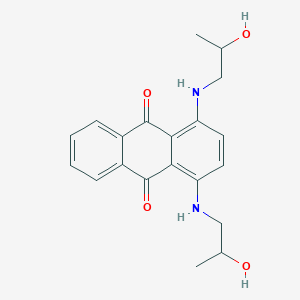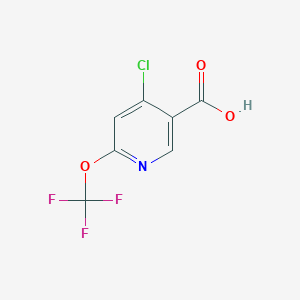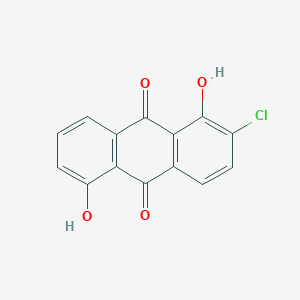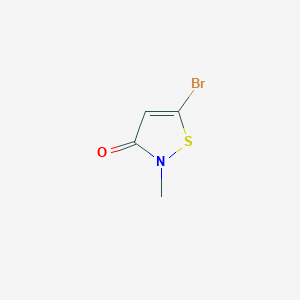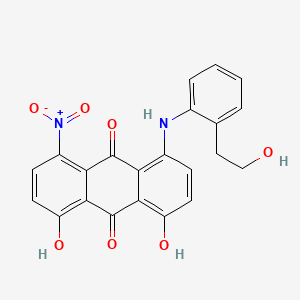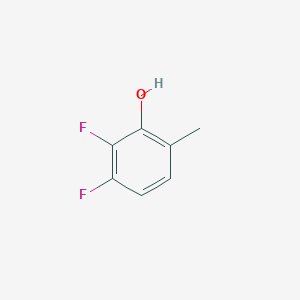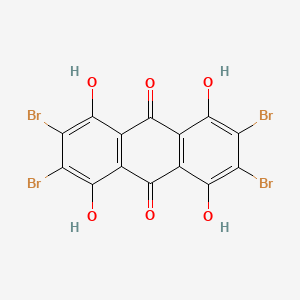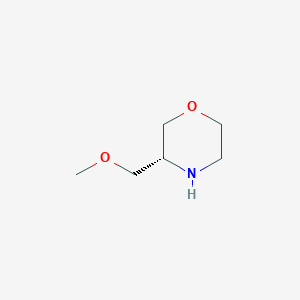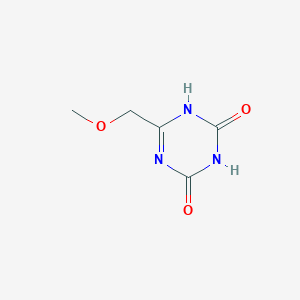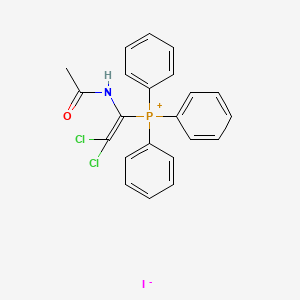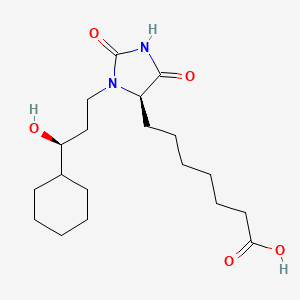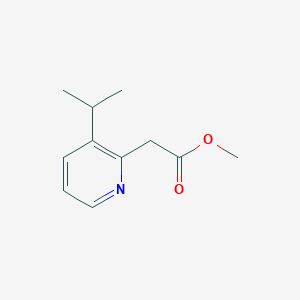
Methyl2-(3-isopropylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(3-isopropylpyridin-2-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with an isopropyl group at the third position and a methyl ester group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-isopropylpyridine-2-carboxylic acid.
Reduction: 3-isopropylpyridine-2-methanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl2-(3-isopropylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyridine derivative, which can then interact with its target. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Ethyl2-(3-isopropylpyridin-2-yl)acetate: Similar structure but with an ethyl ester group.
Methyl2-(3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Methyl2-(3-isopropylpyridin-2-yl)acetate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a precursor in the synthesis of bioactive compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 2-(3-propan-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-12-10(9)7-11(13)14-3/h4-6,8H,7H2,1-3H3 |
Clave InChI |
HFGBBGRTVKFXEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=CC=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




